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molecular formula C5H9BrO3 B1622050 1-Bromoethyl ethyl carbonate CAS No. 89766-09-6

1-Bromoethyl ethyl carbonate

Cat. No. B1622050
M. Wt: 197.03 g/mol
InChI Key: RKRZYVQFKUXDEZ-UHFFFAOYSA-N
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Patent
US04606865

Procedure details

Lithium bromide (17.4 g, 0.2 m) was dissolved in dimethy formamide (150 ml) and the mixture cooled to ambient temperature. Ethyl alpha-chloroethyl carbonate (30.5 g, 0.2 m) was added and the mixture stirred at ambient temperature for 24 hours. The precipitated lithium chloride was filtered off and the filtrate vacuum distilled to afford after careful re-fractionation, ethyl alpha-bromoethyl carbonate in 76% yield based upon recovered ethyl alphachloroethyl carbonate.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-:1].[Li+].[C:3](=[O:11])([O:7][CH:8](Cl)[CH3:9])[O:4][CH2:5][CH3:6]>CN(C)C=O>[C:3](=[O:11])([O:7][CH:8]([Br:1])[CH3:9])[O:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30.5 g
Type
reactant
Smiles
C(OCC)(OC(C)Cl)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated lithium chloride was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate vacuum distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(OCC)(OC(C)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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